![molecular formula C18H21FN2O3S B3558232 N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide](/img/structure/B3558232.png)
N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide
Overview
Description
N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, commonly known as TAK-659, is a selective inhibitor of spleen tyrosine kinase (SYK). It is a small molecule drug that has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers.
Mechanism of Action
TAK-659 selectively inhibits N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling. This compound is involved in the activation of various immune cells such as B cells, T cells, and mast cells. It is also involved in the survival and proliferation of cancer cells. TAK-659 binds to the ATP-binding site of this compound, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activation of B cells, T cells, and mast cells in preclinical models of autoimmune diseases. It has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in preclinical models of various cancers. TAK-659 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its selectivity for N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, such as its limited solubility in aqueous solutions and its potential for metabolic instability.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to further investigate its potential use in the treatment of autoimmune diseases and cancers, both as a monotherapy and in combination with other drugs. Another direction is to optimize its pharmacokinetic properties and develop more potent and selective N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide inhibitors. Additionally, the role of this compound in other diseases such as asthma, allergy, and inflammation could be explored.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers. It has been shown to inhibit N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide-mediated signaling pathways, which play a crucial role in the immune response and cancer cell survival. TAK-659 has been found to be effective in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in preclinical models of various cancers such as lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-18(2,3)13-4-10-16(11-5-13)25(23,24)20-12-17(22)21-15-8-6-14(19)7-9-15/h4-11,20H,12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGNAWGLGYTSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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